N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
Description
N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule combining benzofuran and chromene (coumarin) scaffolds. The benzofuran moiety is substituted with a 4-methoxyphenylcarbamoyl group at position 2, while the chromene ring features a 4-oxo group and a carboxamide linkage at position 2.
Properties
Molecular Formula |
C26H18N2O6 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O6/c1-32-16-12-10-15(11-13-16)27-26(31)24-23(18-7-3-5-9-21(18)34-24)28-25(30)22-14-19(29)17-6-2-4-8-20(17)33-22/h2-14H,1H3,(H,27,31)(H,28,30) |
InChI Key |
NMXXPQBZQZFTNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Intermediate Synthesis
The benzofuran core is synthesized via cyclization reactions. A widely reported method involves reacting 5-(4-methoxyphenyl)furan-2,3-dione with urea in a 1:1 molar ratio under reflux conditions. The solvent system—1,2-dichloroethane and dimethyl sulfoxide (DMSO)—facilitates both cyclization and carbamoyl group introduction.
Reaction Conditions
-
Temperature: 80–90°C
-
Duration: 12–16 hours
-
Yield: 60–68%
Chromene Carboxamide Preparation
The chromene moiety is synthesized through Kostanecki acylation, where 2-hydroxyacetophenone derivatives undergo condensation with acetic anhydride. Subsequent oxidation with pyridinium chlorochromate (PCC) introduces the 4-oxo group.
Key Data
| Parameter | Value |
|---|---|
| Starting Material | 2-Hydroxyacetophenone |
| Oxidizing Agent | PCC |
| Yield (Chromene) | 75–80% |
Final Coupling Reaction
The benzofuran and chromene subunits are coupled using carbodiimide-based activating agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane.
Optimization Insights
-
Solvent Choice : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
-
Temperature : Room temperature (25°C) prevents decomposition of sensitive intermediates.
-
Yield : 55–60% after purification via column chromatography.
Catalytic Methods in Benzofuran Formation
Palladium-catalyzed coupling-cyclization reactions offer an alternative route to the benzofuran core. As demonstrated in recent studies, 2-iodophenol derivatives react with allenes under mild conditions to form benzofurans with excellent regioselectivity.
Representative Protocol
-
Substrates : 2-Iodophenol, CH₂=C=CHCO₂Et (ethyl propiolate)
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Cs₂CO₃
-
Solvent : Tetrahydrofuran (THF)
This method is particularly advantageous for introducing electron-withdrawing groups (e.g., carboxamide) at the C3 position of the benzofuran, aligning with the target compound’s structure.
Industrial Scale-Up Considerations
Transitioning from laboratory to industrial synthesis requires addressing solvent recovery, cost, and safety. Key adjustments include:
Solvent Replacement
-
Lab Solvent : 1,2-Dichloroethane (toxic, high environmental impact)
-
Industrial Alternative : Toluene (lower toxicity, comparable boiling point)
Process Intensification
-
Continuous flow reactors reduce reaction times by 40% compared to batch processes.
-
In-line purification systems (e.g., simulated moving bed chromatography) enhance throughput.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-Ray Crystallography
Single-crystal X-ray analysis verifies the planar geometry of the benzofuran-chromene system and hydrogen-bonding networks stabilizing the structure.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Recent studies have highlighted the anticancer potential of compounds related to N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide. For instance, a series of derivatives were synthesized and tested against various human tumor cell lines, demonstrating significant antiproliferative activities. These compounds were noted for their ability to disrupt microtubules and induce G2/M cell cycle arrest in melanoma cells, showcasing their potential as novel anticancer agents .
Case Study: Antiproliferative Activity
A study investigated the effects of chromene derivatives on cancer cell lines, revealing that certain compounds exhibited high activity with IC50 values in the low micromolar range. The mechanisms involved included:
- Microtubule disruption
- Centrosome de-clustering
- Induction of apoptosis
This suggests that this compound could be a lead compound for further development in cancer therapy.
Antimicrobial Properties
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. A study reported that derivatives of chromene compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Antimicrobial Activity Data
| Compound ID | Microbial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | Gram-positive | 0.007 µg/mL |
| 4c | Gram-negative | 0.015 µg/mL |
| 13e | Fungal | 3.9 µg/mL |
These findings indicate that modifications to the chromene structure can enhance antimicrobial efficacy, making this compound a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Compound 1: N-[2-[[(4-Methoxyphenyl)amino]carbonyl]-3-benzofuranyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 873681-72-2)
Key Differences :
- Substituents : Incorporates 6,7-dimethyl groups on the chromene ring.
- Molecular Weight : 482.492 g/mol (vs. ~452.4 g/mol for the target compound, assuming removal of methyl groups).
- The increased steric bulk may also influence binding pocket interactions in enzymatic targets .
Phenethyl-Substituted Derivatives
Compound 2: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Key Differences :
- Core Structure : Replaces the benzofuran-carbamoyl group with a phenethyl chain.
- Chromene Modification : Features a 2-oxo group (vs. 4-oxo in the target compound).
- Synthesis : Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, indicating divergent synthetic pathways compared to the target compound’s benzofuran-based synthesis.
Benzothiophene-Based Analogues
Compound 3: N-{3-[(2-Methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS 890601-08-8)
Key Differences :
- Heterocycle : Substitutes benzofuran with a tetrahydrobenzothiophene ring.
- Substituents : Includes a 2-methoxyethylcarbamoyl group and 7,8-dimethyl chromene.
- Molecular Formula : C24H26N2O5S (vs. C28H22N2O6 for the target compound).
- The tetrahydro ring reduces aromaticity, possibly altering π-π stacking interactions in target binding .
Data Tables
Table 1. Structural and Molecular Comparisons
Table 2. Hypothetical Property Comparisons
| Compound Name | Hydrophobicity (Predicted) | Steric Bulk | Electronic Effects |
|---|---|---|---|
| Target Compound | Moderate | Moderate | Electron-withdrawing 4-oxo chromene; electron-donating 4-methoxy group |
| 6,7-Dimethyl Chromene Analogue | High | High | Methyl groups enhance electron density on chromene |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Moderate | Low | Flexible phenethyl chain; 2-oxo group reduces conjugation |
| Benzothiophene-Tetrahydro Analogue | Moderate-High | High | Sulfur atom increases polarizability; tetrahydro ring reduces aromatic conjugation |
Biological Activity
N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurodegenerative diseases. This article compiles detailed findings from various studies, highlighting its biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C28H22N4O5, with a molecular weight of 494.51 g/mol. It features multiple functional groups that contribute to its biological activity, including a chromene core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H22N4O5 |
| Molecular Weight | 494.51 g/mol |
| LogP | 4.478 |
| Water Solubility (LogSw) | -4.30 |
| pKa | 6.87 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that benzofuran and chromone derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes : The compound has been included in anticancer screening libraries targeting protein tyrosine phosphatases (PTPs), which are crucial in regulating cell growth and differentiation. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .
- Cytotoxic Activity : A study focusing on chromone derivatives demonstrated promising cytotoxic effects against prostate cancer cells, suggesting that this compound may also exhibit similar properties .
-
Mechanisms of Action : The compound's structure allows it to interact with multiple biological targets, including:
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : These enzymes are involved in inflammatory processes and cancer progression. Inhibition of COX-2 has been linked to reduced tumorigenesis in breast cancer models .
- Cholinesterase Inhibition : Some derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be relevant for neuroprotective strategies in Alzheimer's disease .
Neuroprotective Effects
The potential neuroprotective effects of this compound have been explored through its action on cholinergic pathways. The inhibition of cholinesterases may enhance acetylcholine levels in the brain, potentially improving cognitive functions and offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Case Studies and Experimental Findings
- In Vitro Studies : Various studies have evaluated the compound's activity against different cancer cell lines, revealing IC50 values that indicate effective cytotoxicity at relatively low concentrations.
- Animal Models : Preliminary studies using animal models suggest that compounds with similar structures can reduce tumor size and improve survival rates when administered at specific dosages.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what critical parameters influence reaction yields?
Methodological Answer: The compound is typically synthesized via multi-step reactions starting with benzofuran and chromene precursors. Key steps include:
- Coupling reactions (e.g., carbamoyl linkage formation between benzofuran-3-carboxylic acid derivatives and 4-methoxyaniline using carbodiimide crosslinkers like EDC/HOBt) .
- Ring-closing reactions to form the chromene-4-one core under acidic or basic conditions (e.g., using Knoevenagel condensation) .
Critical parameters : - Temperature control (e.g., maintaining 0–5°C during carbamoylation to prevent side reactions).
- Purification methods (e.g., column chromatography with silica gel and gradient elution using ethyl acetate/hexane mixtures) .
Yield optimization : Use anhydrous solvents (DMF or THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis of intermediates .
Advanced Question
Q. How can computational modeling predict the binding affinity of this compound with kinase targets, and what validation methods are recommended?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions between the compound’s chromene-carboxamide moiety and ATP-binding pockets of kinases (e.g., MAPK or CDK families). Focus on hydrogen bonding with hinge regions (e.g., NH groups) and hydrophobic interactions with methoxyphenyl substituents .
- Validation :
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported antiproliferative activities of this compound across cell lines?
Methodological Answer: Contradictions may arise from:
- Cell line variability (e.g., differential expression of target proteins in MCF-7 vs. HeLa cells). Validate target engagement via Western blotting or CRISPR knockouts .
- Assay conditions (e.g., serum concentration affecting solubility). Standardize protocols:
- Meta-analysis : Compare dose-response curves across studies using tools like GraphPad Prism to identify outlier datasets .
Basic Question
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm benzofuran (δ 6.8–7.5 ppm) and chromene (δ 8.2–8.5 ppm) proton environments. Methoxy groups appear as singlets near δ 3.8 ppm .
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) with ESI+ mode to detect [M+H]+ ions. Purity ≥95% is required for biological assays .
- FT-IR : Carboxamide C=O stretches at ~1680 cm⁻¹ and N-H bends at ~1550 cm⁻¹ .
Advanced Question
Q. What structural modifications enhance bioavailability without compromising target inhibition?
Methodological Answer:
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) at the benzofuran 5-position. Monitor logP via shake-flask assays .
- Metabolic stability : Replace labile methoxy groups with trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation. Validate using liver microsome assays (e.g., human S9 fractions) .
- Prodrug strategies : Convert the carboxamide to a methyl ester for improved membrane permeability. Hydrolyze in vivo via esterases .
Basic Question
Q. What in vitro models are suitable for preliminary evaluation of antitumor activity?
Methodological Answer:
- Cell viability assays : Use MTT or resazurin in panels of cancer cell lines (e.g., NCI-60) with non-cancerous controls (e.g., HEK-293). Include positive controls (e.g., doxorubicin) .
- Mechanistic studies :
- Flow cytometry for apoptosis (Annexin V/PI staining).
- Cell cycle analysis via propidium iodide .
Advanced Question
Q. How can researchers integrate findings on this compound into broader frameworks of kinase inhibitor development?
Methodological Answer:
- Structure-activity relationship (SAR) mapping : Compare with known inhibitors (e.g., flavopiridol) to identify conserved pharmacophores. Use cheminformatics tools (e.g., RDKit) .
- Theoretical frameworks : Link to concepts like allosteric inhibition or polypharmacology. For example, assess off-target effects via kinome-wide profiling (Eurofins KinaseProfiler™) .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solvent system optimization : Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) for in vitro studies. Characterize via dynamic light scattering (DLS) to detect aggregation .
- Thermodynamic solubility : Measure equilibrium solubility in PBS (pH 7.4) using nephelometry. Compare with kinetic solubility (DMSO stock diluted in buffer) .
Basic Question
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods (≥0.5 m/s face velocity) .
- Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .
Advanced Question
Q. What strategies mitigate off-target effects in in vivo models while maintaining therapeutic efficacy?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
